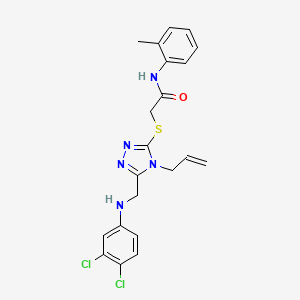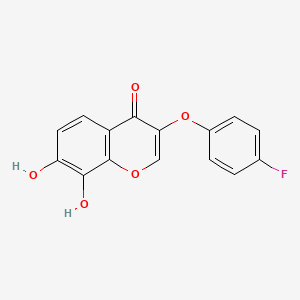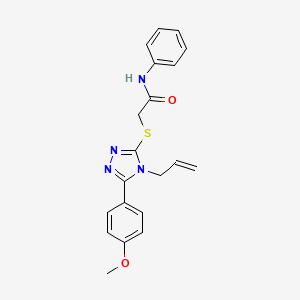
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, which is known for its biological activity, and a carbohydrazide group, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Introduction of the Carbohydrazide Group: The pyrazole derivative is then reacted with hydrazine hydrate to introduce the carbohydrazide group.
Attachment of the 2-Chlorobenzyl Group: This step involves the reaction of the intermediate with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the benzyl ether.
Formation of the Phenylallylidene Group: Finally, the compound is reacted with cinnamaldehyde to form the phenylallylidene group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene group.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule.
Substitution: The benzyl ether and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with pyrazole cores are often investigated for their potential as pharmaceuticals. They can exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the carbohydrazide group suggests possible applications in enzyme inhibition or as a scaffold for drug design.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action for compounds like 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
5-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide: Lacks the phenylallylidene group.
5-(4-((2-Methylbenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide: Has a methyl group instead of a chlorine atom.
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide: Similar structure but with different substituents on the benzyl group.
Uniqueness
The uniqueness of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyrazole core and the carbohydrazide group makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
634897-38-4 |
|---|---|
分子式 |
C26H21ClN4O2 |
分子量 |
456.9 g/mol |
IUPAC名 |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H21ClN4O2/c27-23-11-5-4-10-21(23)18-33-22-14-12-20(13-15-22)24-17-25(30-29-24)26(32)31-28-16-6-9-19-7-2-1-3-8-19/h1-17H,18H2,(H,29,30)(H,31,32)/b9-6+,28-16+ |
InChIキー |
OVUKDJUJTBWEFV-BCPKMMRNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12013933.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12013941.png)


![6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013964.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013973.png)

![[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-propoxybenzoate](/img/structure/B12013980.png)



![N-(4-Fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12013998.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12014006.png)
